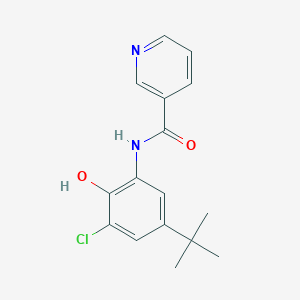

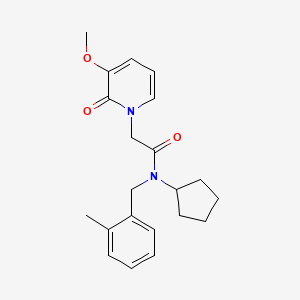

N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Nicotinamide derivatives, including compounds structurally similar to N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)nicotinamide, are synthesized through various chemical routes, highlighting the flexibility and adaptability of nicotinamide chemistry for targeted applications. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid demonstrates a method for designing novel compounds with potential herbicidal activity, showcasing the synthetic accessibility of nicotinamide derivatives (Chen Yu et al., 2021).

Molecular Structure Analysis

The structural analysis of nicotinamide derivatives reveals the significance of substituents on the nicotinamide ring in determining the molecular geometry and interaction capabilities. Studies on supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides provide insights into how different substituents influence molecular packing, hydrogen bonding, and overall crystal structure, which are critical for understanding the physical and chemical properties of these compounds (M. D. de Souza et al., 2005).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a range of chemical reactions, reflecting their versatile reactivity. The unexpected cleavage of C–S bond in the hydrazination of a nicotinate derivative underscores the complexity of reactions involving nicotinamide-based compounds, which can lead to novel synthetic pathways or unexpected products, offering insights into the chemical behavior of such molecules (N. Nordin et al., 2016).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and crystalline structure, are significantly influenced by their molecular composition and interactions. Co-crystallization studies involving nicotinamide demonstrate the impact of molecular interactions on the physical properties of these compounds, such as solubility and crystal packing, which are essential for their application in various fields (Remi Rolland Ngoma Tchibouanga et al., 2020).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity, stability, and interaction with other molecules, are central to their applications. The inhibition effect of nicotinamide and its Mannich base derivatives on mild steel corrosion in HCl showcases the potential of nicotinamide derivatives as corrosion inhibitors, illustrating the diverse chemical properties and applications of these compounds (M. Jeeva et al., 2017).

Propriétés

IUPAC Name |

N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-16(2,3)11-7-12(17)14(20)13(8-11)19-15(21)10-5-4-6-18-9-10/h4-9,20H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYNSYVOUAGERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-fluorophenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B5652271.png)

![N-phenyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5652315.png)

![rel-(1S,6R)-3-[2-(difluoromethoxy)benzyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652330.png)

![3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5652338.png)

![3-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5652345.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5652355.png)

![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1H-tetrazol-5-amine](/img/structure/B5652358.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(2-methyl-3-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5652363.png)

![N-[(2-ethoxy-3-pyridinyl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652366.png)